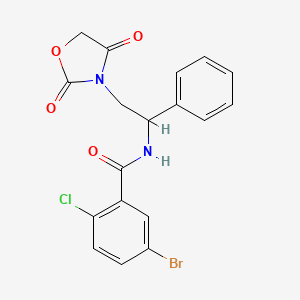

5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological evaluation, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions starting from simple or commercially available precursors. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilizes 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, involves good yields and is characterized spectroscopically . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques provide detailed information on the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the stability and reactivity of the compounds. The compound "this compound" would likely exhibit similar interactions, contributing to its molecular conformation and properties.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups and substituents. The reactivity of such compounds can be influenced by the presence of halogens, which can undergo substitution reactions, or by the presence of oxazolidinone rings, which can be involved in ring-opening reactions. The biological evaluation of these compounds often involves their interaction with enzymes, such as alkaline phosphatase and ecto-5'-nucleotidase, indicating their potential as inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents and hydrogen bonding capabilities can affect these properties significantly . Additionally, the biological activity of these compounds, as seen in CNS depressants, muscle relaxants, and anticonvulsants, is a critical aspect of their chemical properties .

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

- The synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of related antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been reported. These studies are crucial for understanding the structural and intermolecular interactions of similar compounds (Saeed et al., 2020).

Antipsychotic Properties

- The study on potential antipsychotic agents includes derivatives like 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, which were synthesized and tested for their antidopaminergic properties. This research is significant for understanding the antipsychotic potential of similar benzamide derivatives (Högberg et al., 1990).

Synthesis of Nilotinib

- The compound 5-bromo-3-(trifluoromethyl)phenylamine, closely related to the compound , was used in the synthesis of Nilotinib, an antitumor agent. This showcases the relevance of such compounds in the synthesis of critical pharmaceuticals (Wang Cong-zhan, 2009).

Development of Antihyperglycemic Agents

- Benzamide derivatives, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, were prepared as part of a search for antidiabetic agents. This illustrates the potential use of similar compounds in the development of treatments for diabetes mellitus (Nomura et al., 1999).

Synthesis of Benzofuran Analogues

- Research on the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde indicates the potential of using similar compounds in the creation of new chemical entities with potential biological activities (Parameshwarappa et al., 2008).

properties

IUPAC Name |

5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClN2O4/c19-12-6-7-14(20)13(8-12)17(24)21-15(11-4-2-1-3-5-11)9-22-16(23)10-26-18(22)25/h1-8,15H,9-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSZKYOOYMIUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)